Cas no 927996-98-3 (1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine)

1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine 化学的及び物理的性質
名前と識別子
-
- (6-amino-2,3-dihydroindol-1-yl)-(furan-2-yl)methanone
- 1-(2-Furoyl)indolin-6-amine
- 6-Amino-1-(2-furoyl)indoline
- F2189-0312
- AGN-PC-013QH1
- CTK7D8477
- MolPort-003-761-921
- ZINC11847736
- AKOS000223245
- AG-A-88701
- MCULE-5021247512
- MFCD09261843
- EN300-238333
- 1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine
- 927996-98-3
-
- MDL: MFCD09261843
- インチ: InChI=1S/C13H12N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2
- InChIKey: CRKLDMOPXVDJLX-UHFFFAOYSA-N
- ほほえんだ: C1=COC(=C1)C(=O)N2CCC3=C2C=C(C=C3)N
計算された属性
- せいみつぶんしりょう: 228.089877630Da
- どういたいしつりょう: 228.089877630Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.5Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 434.6±45.0 °C at 760 mmHg
- フラッシュポイント: 216.7±28.7 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238333-2.5g |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
Life Chemicals | F2189-0312-5g |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 95%+ | 5g |
$1080.0 | 2023-09-06 | |
TRC | F812478-100mg |
1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
Enamine | EN300-238333-0.5g |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-238333-5g |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 5g |
$1614.0 | 2023-09-15 | ||
A2B Chem LLC | AO88462-1mg |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 95%+ | 1mg |
$245.00 | 2024-07-18 | |
Enamine | EN300-238333-0.05g |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
OTAVAchemicals | 7020431043-250MG |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 95% | 250MG |
$104 | 2023-06-25 | |
TRC | F812478-10mg |
1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-238333-10.0g |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
927996-98-3 | 95% | 10.0g |
$2393.0 | 2024-06-19 |
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amineに関する追加情報
Introduction to 1-(Furan-2-Carbonyl)-2,3-Dihydro-1H-Indol-6-Amine (CAS No. 927996-98-3)
1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine (CAS No. 927996-98-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a furan ring and an indole scaffold. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The indole core of 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine is a well-known motif in bioactive molecules, often associated with diverse biological activities such as anti-inflammatory, anti-cancer, and neuroprotective effects. The furan ring, on the other hand, adds additional functional groups that can enhance the compound's pharmacological properties and improve its bioavailability.
Recent studies have highlighted the potential of 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In another study, researchers investigated the anti-cancer properties of 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine. The results showed that this compound effectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer. These findings indicate that 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine could be a promising lead compound for the development of novel anti-cancer drugs.
The neuroprotective effects of 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine have also been explored. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective activity makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, the chemical synthesis of 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine has been optimized to improve yield and purity. Various synthetic routes have been reported, including those involving palladium-catalyzed cross-coupling reactions and multicomponent reactions. These synthetic methods not only enhance the efficiency of the synthesis but also allow for the preparation of structurally diverse analogs for further biological evaluation.
The pharmacokinetic properties of 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine have also been studied to assess its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and exert its therapeutic effects without causing significant side effects.
In conclusion, 1-(Furan-2-Carbonyl)-2,3-dihydro-1H-indol-6-amine (CAS No. 927996-98-3) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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